N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1-isopropyl-1H-imidazole-4-sulfonamide
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Description
The compound is likely an organic molecule, given its structure. It contains a 2,5-dimethylfuran moiety, which is a type of heterocyclic compound containing a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) with two methyl groups attached . It also contains an imidazole ring, which is a five-membered planar ring that contains three carbon atoms and two nitrogen atoms .
Scientific Research Applications
Photophysical Properties
Researchers have explored the photophysical properties of related compounds containing the furan moiety. N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1-isopropyl-1H-imidazole-4-sulfonamide could exhibit interesting fluorescence behavior, making it relevant for applications in sensors, imaging, or optoelectronic devices .
Toxicity and Safety Assessment
Before widespread use, thorough toxicity studies are essential. Researchers evaluate its safety profile, potential side effects, and dose-dependent effects. Understanding its toxicity informs its suitability for various applications.
properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-9(2)17-7-14(15-8-17)22(19,20)16-6-13(18)12-5-10(3)21-11(12)4/h5,7-9,13,16,18H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRCCLKOUOOIFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CN(C=N2)C(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1-isopropyl-1H-imidazole-4-sulfonamide |
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